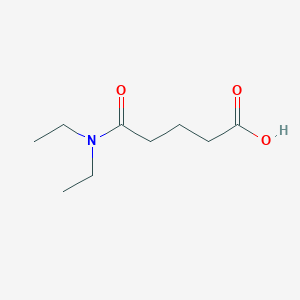

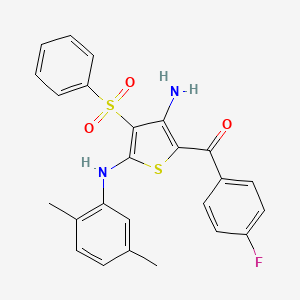

![molecular formula C18H11Cl2FN4O B2728486 5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852451-00-4](/img/structure/B2728486.png)

5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is synthesized and characterized by various methods such as IR, 1H NMR, 13C NMR, elemental analyses, and single-crystal X-ray diffraction .

Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound has been optimized at the B3LYP/6-31G (d,p) level using density functional theory (DFT) . The molecules are linked principally by C-H…O hydrogen bonds involving carbonyl atoms and carboxylate O atoms, forming R22(16) and R24(20) rings that link to give a one-dimensional network of molecules .Scientific Research Applications

Antimicrobial and Anticancer Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated significant in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and also showed good to excellent antimicrobial activity against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are analogues of purines that exhibit A1 adenosine receptor affinity. This property has been explored through the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating potential for the development of compounds with targeted adenosine receptor activity (Harden, Quinn, & Scammells, 1991).

Drug Formulation for Increased Bioavailability

In the context of drug formulation, efforts to increase the in vivo exposure of poorly water-soluble compounds have led to the development of solubilized, precipitation-resistant formulations. These formulations have shown promising results in achieving higher plasma concentrations in various species, which may be valuable for the toxicological and clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Herbicidal Activity

Research into the herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has identified compounds with effective inhibition against the growth of agricultural pests such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at low dosages. This indicates potential applications in the development of new herbicides (Luo, Zhao, Zheng, & Wang, 2017).

properties

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2FN4O/c19-15-6-1-11(7-16(15)20)9-24-10-22-17-14(18(24)26)8-23-25(17)13-4-2-12(21)3-5-13/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZDRUSVERIMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

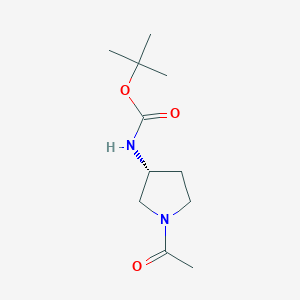

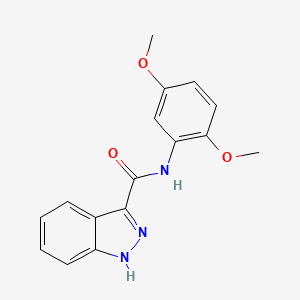

![3-(3,4-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2728406.png)

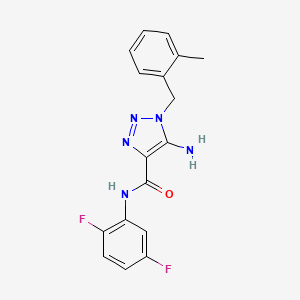

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)

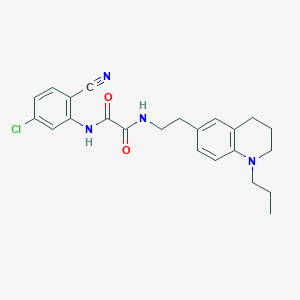

![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)

![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)

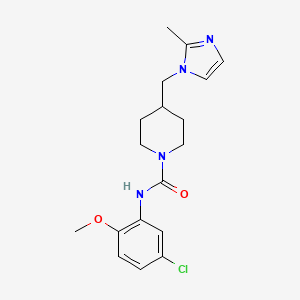

![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)